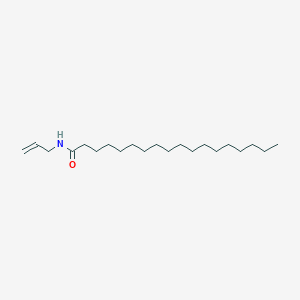

N-Allylstearamide

Description

Propriétés

IUPAC Name |

N-prop-2-enyloctadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(23)22-20-4-2/h4H,2-3,5-20H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKGHYAJDLYYNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443867 | |

| Record name | N-ALLYLSTEARAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13360-25-3 | |

| Record name | N-ALLYLSTEARAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Allylstearamide chemical structure and properties

An In-depth Technical Guide to N-Allylstearamide

Abstract

This compound (CAS No. 13360-25-3) is a long-chain fatty amide featuring a terminal allyl group, a chemical entity of significant interest in polymer science and organic synthesis.[1][2][3] This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and potential applications. As a molecule combining a hydrophobic 18-carbon stearic acid backbone with a reactive allylic functional group, this compound presents unique opportunities for the development of novel polymers, surfactants, and functional materials. This guide is intended for researchers, chemists, and material scientists interested in the synthesis and application of functionalized fatty amides.

Molecular Structure and Identification

This compound is an amide derivative of stearic acid, where the nitrogen atom is substituted with an allyl group (prop-2-enyl). Its systematic IUPAC name is N-prop-2-enyloctadecanamide.[3] The structure consists of a long, saturated C18 alkyl chain, which imparts significant hydrophobicity, connected via an amide linkage to a three-carbon allyl group containing a terminal double bond. This double bond serves as a reactive handle for polymerization and other chemical modifications.

Key Identifiers:

Caption: Figure 2: Synthesis Workflow for this compound

Spectroscopic Characterization

To confirm the identity and purity of the synthesized this compound, several spectroscopic techniques are essential. The expected spectral features are derived from the distinct chemical environments within the molecule.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a detailed map of the proton environments. [4][5] * Allyl Group: Expect complex signals in the δ 5.0-6.0 ppm region. A multiplet around δ 5.8 ppm for the -CH= proton, and two distinct multiplets near δ 5.1-5.2 ppm for the terminal =CH₂ protons. The -NCH₂- protons adjacent to the nitrogen will appear as a triplet around δ 3.8-4.0 ppm.

-

Stearyl Chain: A triplet corresponding to the α-methylene group (-CH₂-CO-) would be seen downfield around δ 2.2 ppm. The bulk of the methylene protons in the chain will form a large, broad multiplet around δ 1.2-1.6 ppm. A triplet for the terminal methyl (-CH₃) group will be observed upfield around δ 0.9 ppm.

-

Amide Proton: A broad singlet for the N-H proton, typically between δ 5.5-6.5 ppm.

-

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify key functional groups. [6][7] * N-H Stretch: A sharp to moderately broad absorption peak around 3300 cm⁻¹.

-

C=O Stretch (Amide I band): A strong, sharp absorption peak around 1640 cm⁻¹.

-

N-H Bend (Amide II band): A significant peak around 1550 cm⁻¹.

-

C-H Stretches: Strong absorptions in the 2850-2960 cm⁻¹ region, characteristic of the long alkyl chain.

-

C=C Stretch: A medium intensity peak around 1645 cm⁻¹ for the allyl double bond.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. [6][7]For this compound, the molecular ion peak [M]⁺ would be expected at m/z = 323.6. High-resolution mass spectrometry can confirm the molecular formula C21H41NO. [3]

Potential Applications and Research Interest

While specific, large-scale applications for this compound are not widely documented, its unique bifunctional nature suggests significant potential in several areas of materials science and chemical synthesis.

-

Polymer Science: The terminal allyl group is a polymerizable moiety. This compound can be used as a functional monomer or co-monomer in addition polymerization to create polymers with long hydrophobic side chains. These polymers could function as viscosity modifiers, surface coatings, or hydrophobic membranes.

-

Surfactants and Emulsifiers: As an amphiphilic molecule with a large nonpolar tail and a polar amide head, it has potential as a non-ionic surfactant or emulsifying agent in specialized formulations.

-

Surface Modification: The molecule can be grafted onto surfaces via reactions of the allyl group (e.g., thiol-ene click chemistry or hydrosilylation). This could be used to impart hydrophobicity to various substrates.

-

Drug Delivery: The long lipid chain could be incorporated into liposomes or other nanoparticle drug delivery systems to modify their surface properties or drug-loading capacity.

Safety and Handling

No specific safety data sheet (SDS) for this compound is readily available. Therefore, handling precautions must be inferred from related compounds, such as long-chain amides and allylic compounds.

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [8][9]* Toxicity: Long-chain amides like stearamide are generally considered to have low toxicity. [10]However, allylic compounds can be irritants and sensitizers. Allylamine, a potential precursor, is toxic and corrosive. [8][9]Therefore, this compound should be handled with care, assuming it may be a skin and eye irritant. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and sources of ignition. [8] This information is for guidance only and is not a substitute for a formal risk assessment.

Conclusion

This compound is a versatile molecule that merges the properties of a fatty acid with the reactivity of an olefin. Its well-defined structure allows for straightforward synthesis and characterization. The presence of both a long hydrophobic chain and a polymerizable allyl group makes it a valuable building block for the development of advanced materials, including functional polymers, novel surfactants, and surface modifiers. Further research into this and related functionalized fatty amides is warranted to fully explore their potential in various scientific and industrial fields.

References

-

N-ALLYL STEARAMIDE - ChemBK. (n.d.). Retrieved from [Link]

-

This compound | C21H41NO | CID 10711070 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

An Efficient Amide-Aldehyde-Alkene Condensation: Synthesis for the N-Allyl Amides. (2016). The Chemical Record, 16(1), 435-444. Retrieved from [Link]

-

N-Allylacetamide | C5H9NO | CID 69653 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. (2022). Molecules, 27(19), 6523. Retrieved from [Link]

-

SAFETY DATA SHEET - CoorsTek, Inc. (n.d.). Retrieved from [Link]

-

Safety Data Sheet(SDS) - LG Chem On. (2022). Retrieved from [Link]

-

N-Allylbenzamide | C10H11NO | CID 307242 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Retrieved from [Link]

-

Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs. (2002). Pharmaceutical Development and Technology, 7(1), 1-12. Retrieved from [Link]

-

NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy - Universal Class. (n.d.). Retrieved from [Link]

-

N-Allylmethacrylamide | C7H11NO | CID 75139 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Nmr Spectroscopy - Molecular Structure And Absorption Spectra - MCAT Content - Jack Westin. (n.d.). Retrieved from [Link]

-

(PDF) The Synthesis of N-(1-Allyl-3-Butenyl)-N-Aryl Amines by Addition of Organosamarium Reagents to Formanilides. (2002). Journal of Chemical Research, 2002(6), 297-298. Retrieved from [Link]

-

(PDF) Synthesis of S-Allylic Sulfinamides by the Catalytic Nucleophilic Allylation of N-Sulfinylamines. (2019). Organic & Biomolecular Chemistry, 17(45), 9759-9764. Retrieved from [Link]

-

Allyl amide | C3H6N- | CID 53627781 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry - YouTube. (2013). Retrieved from [Link]

-

NMR Spectroscopy - MSU chemistry. (n.d.). Michigan State University. Retrieved from [Link]

-

Boiling Point | Periodic Table of Elements - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Melting Point | Periodic Table of Elements - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Melting Point of Common Metals, Alloys, & Other Materials | AMERICAN ELEMENTS ®. (n.d.). Retrieved from [Link]

-

Physical and chemical Properties of Aluminum oxide [a3] | Download Table. (n.d.). ResearchGate. Retrieved from [Link]

-

Table 2, Properties of N-Nitrosodi-n-butylamine - 15th Report on Carcinogens - NCBI. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. N-ALLYL STEARAMIDE CAS#: 13360-25-3 [m.chemicalbook.com]

- 3. This compound | C21H41NO | CID 10711070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jackwestin.com [jackwestin.com]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. lehigh.edu [lehigh.edu]

- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

A Technical Guide to the Laboratory Synthesis of N-Allylstearamide

This guide provides a comprehensive, in-depth overview of the laboratory-scale synthesis of N-allylstearamide. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify methodological choices, and establish a self-validating protocol for producing and verifying this valuable chemical intermediate.

Introduction and Strategic Overview

This compound (C₂₁H₄₁NO) is a long-chain fatty amide featuring a terminal allyl group. This bifunctional architecture—a hydrophobic 18-carbon tail coupled with a reactive alkene moiety—makes it a versatile building block in polymer science, materials chemistry, and the synthesis of functional surfactants and bioactive molecules.

The most robust and widely adopted strategy for synthesizing amides in a laboratory setting is the acylation of a primary or secondary amine with a highly reactive carboxylic acid derivative, such as an acyl chloride.[1] Direct condensation of a carboxylic acid (stearic acid) and an amine (allylamine) is generally inefficient due to the competing acid-base reaction, which forms a stable ammonium carboxylate salt, hindering the desired nucleophilic attack.

Therefore, this guide focuses on the synthesis of this compound via the Schotten-Baumann reaction , which involves the reaction of stearoyl chloride with allylamine under basic conditions.[2][3][4] This method is efficient, high-yielding, and proceeds under mild conditions, making it ideal for laboratory applications.

The Reaction Mechanism: A Step-by-Step Analysis

The synthesis proceeds via a classic nucleophilic acyl substitution mechanism. The presence of a base is crucial to neutralize the hydrochloric acid byproduct, which drives the reaction to completion and prevents the protonation of the unreacted allylamine.[3]

The mechanism can be dissected into three key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of allylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of stearoyl chloride. This forms a transient tetrahedral intermediate.[2][4]

-

Chloride Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled.

-

Deprotonation: The resulting N-allyl-N-stearoylaminium ion is deprotonated by the base (e.g., triethylamine or hydroxide) to yield the final, neutral this compound product.

Caption: Mechanism of this compound Synthesis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps, coupled with the subsequent characterization, ensures the successful synthesis and verification of the target compound.

Reagents and Materials

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Purpose |

| Stearoyl Chloride | C₁₈H₃₅ClO | 302.93 | 1.0 eq | Acylating Agent |

| Allylamine | C₃H₇N | 57.09 | 1.1 eq | Nucleophile |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.2 eq | Organic Base |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~10 mL / mmol | Anhydrous Solvent |

| Saturated NaHCO₃(aq) | - | - | As needed | Aqueous Wash |

| Brine (Saturated NaCl) | - | - | As needed | Aqueous Wash |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | Drying Agent |

Critical Safety Precautions

-

Stearoyl Chloride: Corrosive and causes severe skin burns and eye damage.[5][6] It is highly moisture-sensitive and reacts with water to release corrosive HCl gas. Handle only in a chemical fume hood.[7]

-

Allylamine: Toxic, flammable, and corrosive. Avoid inhalation and skin contact.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8]

Step-by-Step Synthesis Procedure

-

Reactor Setup: In a chemical fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar and a rubber septum.

-

Amine Solution: To the flask, add allylamine (1.1 eq) and triethylamine (1.2 eq). Dissolve these reagents in anhydrous dichloromethane (~50 mL).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C. This is critical to control the exothermic nature of the acylation reaction and prevent side reactions.

-

Acyl Chloride Addition: Dissolve stearoyl chloride (1.0 eq) in a separate flask with anhydrous dichloromethane (~30 mL). Using a syringe, add this solution dropwise to the stirring amine solution over 20-30 minutes. A white precipitate (triethylammonium chloride) will form immediately.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 8-16 hours to ensure the reaction goes to completion.[1]

-

Work-up & Extraction:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the mixture sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (to remove any residual acid), and 50 mL of brine.

-

Separate the organic (DCM) layer and transfer it to a clean Erlenmeyer flask.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

-

-

Solvent Removal: Remove the dichloromethane solvent using a rotary evaporator to yield the crude this compound product, typically as a waxy white or off-white solid.

Caption: Laboratory Workflow for this compound Synthesis.

Purification and Characterization

Verifying the identity and purity of the final product is a cornerstone of scientific integrity. The crude solid obtained from the work-up must be purified and then analyzed.

Purification by Recrystallization

Recrystallization is the most effective method for purifying solid organic compounds.[9] The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent at different temperatures.[10]

Protocol:

-

Solvent Selection: A suitable solvent system for this compound is an ethanol/water mixture. The compound is soluble in hot ethanol but much less soluble at room temperature or when water is added.[11]

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat gently on a hot plate until the solid completely dissolves.[12]

-

Crystallization: Remove the flask from the heat. Slowly add water dropwise until the solution becomes faintly cloudy (the saturation point). Allow the flask to cool slowly to room temperature. As the solution cools, the solubility of the product decreases, and pure crystals will form.

-

Isolation: Once crystallization is complete, cool the flask further in an ice bath for about 20 minutes. Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing & Drying: Wash the crystals with a small amount of ice-cold ethanol-water to remove any remaining soluble impurities.[12] Allow the crystals to air-dry completely on a watch glass.

Spectroscopic Characterization

The structure and purity of the recrystallized product are confirmed using a combination of spectroscopic methods.[13][14]

| Parameter | Expected Value / Observation |

| Molecular Formula | C₂₁H₄₁NO |

| Molecular Weight | 323.56 g/mol [15] |

| ¹H NMR (CDCl₃) | δ ~5.8 ppm (m, 1H, -CH=CH₂), δ ~5.1 ppm (m, 2H, -CH=CH₂), δ ~3.8 ppm (t, 2H, -NH-CH₂-), δ ~2.2 ppm (t, 2H, -CH₂-C=O), δ ~1.6 ppm (m, 2H, -CH₂-CH₂C=O), δ ~1.25 ppm (br s, 28H, -(CH₂)₁₄-), δ ~0.88 ppm (t, 3H, -CH₃) |

| IR (KBr/ATR) | ν ~3300 cm⁻¹ (N-H stretch), ν ~3080 cm⁻¹ (=C-H stretch), ν ~2920, 2850 cm⁻¹ (C-H stretch, alkyl), ν ~1640 cm⁻¹ (C=O stretch, Amide I), ν ~1550 cm⁻¹ (N-H bend, Amide II) |

| Mass Spec (ESI+) | m/z = 324.3 [M+H]⁺ |

References

- Schotten–Baumann reaction - Grokipedia.

- Amide Synthesis - Fisher Scientific.

-

Schotten Baumann Reaction - BYJU'S. (2019-11-17). Available at: [Link]

- Chemistry Schotten Baumann Reaction - SATHEE.

- Schotten-Baumann Reaction - J&K Scientific LLC. (2021-03-23).

- Stearoyl chloride - AK Scientific, Inc. Safety Data Sheet.

- Stearoyl chloride - Santa Cruz Biotechnology Safety Data Sheet.

- Stearoyl chloride SDS, 112-76-5 Safety Data Sheets - Echemi.

- STEAROYL CHLORIDE - Safety Data Sheet - ChemicalBook.

- Material Safety Data Sheet - Stearoyl chloride, tech. - Cole-Parmer.

- Recrystallization - Single Solvent - University of California, Los Angeles.

-

Recrystallization - YouTube. (2014-11-20). Available at: [Link]

-

This compound | C21H41NO | CID 10711070 - PubChem - NIH. Available at: [Link]

-

Recrystallization - YouTube. (2013-09-09). Available at: [Link]

- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester.

-

Recrystallization (chemistry) - Wikipedia. Available at: [Link]

- Spectro: A multi-modal approach for molecule elucidation using IR and NMR data - OpenReview.

- NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy - Universal Class.

Sources

- 1. Amide Synthesis [fishersci.it]

- 2. grokipedia.com [grokipedia.com]

- 3. byjus.com [byjus.com]

- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 5. aksci.com [aksci.com]

- 6. STEAROYL CHLORIDE - Safety Data Sheet [chemicalbook.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. echemi.com [echemi.com]

- 9. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 10. chem.ualberta.ca [chem.ualberta.ca]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. openreview.net [openreview.net]

- 14. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 15. This compound | C21H41NO | CID 10711070 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: A Bifunctional Molecule for Advanced Material Synthesis

An In-Depth Technical Guide to N-Allylstearamide (CAS: 13360-25-3)

This compound is a unique chemical compound characterized by its bifunctional nature. It incorporates a long, saturated C18 stearamide aliphatic chain, which imparts hydrophobicity, lubricity, and waxy characteristics, with a reactive terminal allyl group (prop-2-enyl). This dual-feature design makes this compound a valuable monomer and chemical intermediate, particularly in the fields of polymer chemistry and material science. The presence of the polymerizable double bond allows for its integration into polymer backbones, while the long alkyl chain can be leveraged to control surface properties, solubility, and morphology. This guide provides a comprehensive technical overview of its properties, synthesis, characterization, applications, and handling for researchers and drug development professionals exploring novel functional materials.

Physicochemical and Structural Properties

This compound, with the IUPAC name N-prop-2-enyloctadecanamide, is defined by a molecular structure that marries a hydrophilic amide linkage with two distinct hydrophobic moieties: a long alkyl chain and a short allyl group.[1] This structure is fundamental to its physical properties and potential applications.

| Property | Value | Source |

| CAS Number | 13360-25-3 | [1] |

| Molecular Formula | C₂₁H₄₁NO | [1] |

| Molecular Weight | 323.6 g/mol | [1] |

| IUPAC Name | N-prop-2-enyloctadecanamide | [1] |

| Synonyms | N-allyl stearamide, N-Allyloctadecanamide | [1] |

| Physical State | Solid at room temperature (predicted based on the high molecular weight and long alkyl chain of the parent stearamide) | [2] |

| Solubility | Expected to be soluble in nonpolar organic solvents and insoluble in water, analogous to other long-chain N-alkyl amides.[3] | N/A |

| Melting Point | Data not publicly available. The parent compound, stearamide, has a melting point of >107°C.[4] Alkylation can significantly lower the melting point.[3] | N/A |

| Boiling Point | Data not publicly available. | N/A |

Synthesis and Mechanism

The most common and industrially viable method for synthesizing this compound is through the acylation of allylamine with a stearic acid derivative. The reaction typically employs stearoyl chloride in the presence of a base (like triethylamine or pyridine) to neutralize the HCl byproduct. This is a variation of the well-known Schotten-Baumann reaction.

Causality of Reagent Choice:

-

Stearoyl Chloride: The acyl chloride is highly reactive, ensuring a high yield and favorable reaction kinetics at moderate temperatures. Using stearic acid directly would require higher temperatures and catalysts, potentially leading to side reactions involving the allyl group.

-

Allylamine: As the nucleophile, it provides the requisite allyl functionality.

-

Base: Essential for scavenging the generated HCl, which would otherwise protonate the allylamine, rendering it non-nucleophilic and halting the reaction.

Caption: Synthesis of this compound via acylation of allylamine.

Protocol 1: Laboratory-Scale Synthesis of this compound

This protocol is a self-validating system, where successful synthesis is confirmed by spectroscopic analysis.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add allylamine (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath. Add triethylamine (1.1 eq) as an acid scavenger.

-

Reagent Addition: Dissolve stearoyl chloride (1.05 eq) in anhydrous THF. Add this solution dropwise to the stirred allylamine solution over 30-60 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

-

Workup: Filter the reaction mixture to remove the triethylammonium chloride precipitate. Wash the filtrate with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone) to yield the pure this compound as a waxy solid.

-

Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy, as detailed in the following section.

Spectroscopic Characterization Profile

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.[5][6][7] The expected spectral features are outlined below.

| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Key Features & Interpretation |

| ¹H NMR | Vinyl Protons (-CH=CH₂) | δ 5.7-5.9 ppm (m, 1H)δ 5.0-5.2 ppm (m, 2H) | The complex multiplet (m) patterns arise from geminal and vicinal coupling. The downfield shift is characteristic of protons on a double bond. |

| Allyl Methylene (-CH₂-NH) | δ 3.8-4.0 ppm (t, 2H) | The signal is a triplet (t) due to coupling with the adjacent vinyl proton. Its position is influenced by the adjacent nitrogen atom. | |

| Amide Proton (-NH-) | δ 5.5-6.5 ppm (br s, 1H) | A broad singlet (br s) that is exchangeable with D₂O. Its chemical shift can be highly variable depending on concentration and solvent. | |

| Methylene α to C=O (-CH₂-CO) | δ 2.1-2.3 ppm (t, 2H) | A triplet due to coupling with the adjacent methylene group in the alkyl chain. | |

| Alkyl Chain (-CH₂-)n | δ 1.2-1.6 ppm (br m) | A large, broad multiplet representing the bulk of the methylene groups in the stearate chain. | |

| Terminal Methyl (-CH₃) | δ 0.8-0.9 ppm (t, 3H) | A characteristic triplet for the terminal methyl group of the long alkyl chain. | |

| IR Spectroscopy | N-H Stretch | 3300 cm⁻¹ (sharp, medium) | Characteristic of a secondary amide N-H bond. |

| C-H Stretches (Alkyl) | 2850-2960 cm⁻¹ (strong) | Symmetrical and asymmetrical stretching of the C-H bonds in the long aliphatic chain. | |

| C=O Stretch (Amide I) | 1640 cm⁻¹ (strong) | A very strong and reliable absorption for the amide carbonyl group. | |

| N-H Bend (Amide II) | 1550 cm⁻¹ (medium) | In-plane bending of the N-H bond, coupled with C-N stretching. | |

| C=C Stretch (Allyl) | 1645 cm⁻¹ (weak) | Often weak and can be obscured by the stronger amide I band. | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 323.32 | The parent peak corresponding to the molecular weight of the compound.[1] |

Core Applications in Research and Development

The primary utility of this compound stems from its ability to participate in polymerization reactions, making it a functional monomer for creating specialized polymers.[8]

Polymer Synthesis and Modification

This compound can be used in several polymerization strategies:

-

Homopolymerization: While allyl monomers are known to undergo degradative chain transfer, which can limit the achievable molecular weight, homopolymerization can produce low-molecular-weight waxes or oligomers with reactive side chains.[8][9]

-

Copolymerization: This is the most promising application. Copolymerizing this compound with more reactive monomers (e.g., acrylates, styrenes) allows for the incorporation of the long, hydrophobic stearamide side-chains into a variety of polymer backbones.[10] This can be used to modify the properties of the resulting copolymer, imparting:

-

Internal Lubricity: Reducing friction within a polymer matrix.

-

Hydrophobicity: Creating water-repellent surfaces.

-

Plasticization: Increasing flexibility and reducing brittleness.

-

-

Grafting Monomer: The allyl group can serve as a site for grafting onto existing polymer backbones or surfaces, effectively "functionalizing" a material with the properties of the stearamide chain.

Sources

- 1. This compound | C21H41NO | CID 10711070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. youtube.com [youtube.com]

- 6. lehigh.edu [lehigh.edu]

- 7. jackwestin.com [jackwestin.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. youtube.com [youtube.com]

Physical and chemical properties of N-Allylstearamide

An In-depth Technical Guide to the Physical and Chemical Properties of N-Allylstearamide

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of this compound, a fascinating molecule with diverse applications. We will delve into its core physical and chemical properties, explore its synthesis and reactivity, and discuss its current and potential uses in various industrial and research settings. This document is intended for researchers, scientists, and professionals in drug development and material science who require a deep technical understanding of this compound.

Introduction to this compound

This compound, also known as N-prop-2-en-1-ylstearamide, is a long-chain fatty acid amide. It possesses a unique bifunctional structure, combining a long, saturated C18 alkyl chain (from stearic acid) with a reactive allyl group. This combination imparts both hydrophobic and reactive characteristics to the molecule, making it a valuable intermediate and additive in various chemical processes. The stearamide portion provides lubricity, hydrophobicity, and surface-active properties, while the terminal allyl group offers a site for polymerization and other chemical modifications.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in different systems and for designing applications.

| Property | Value | Source(s) |

| Chemical Formula | C₂₁H₄₁NO | Santa Cruz Biotechnology, Inc. |

| Molecular Weight | 323.56 g/mol | Santa Cruz Biotechnology, Inc. |

| Appearance | White to off-white solid (powder or flakes) | BOC Sciences |

| Melting Point | 83-88 °C | Santa Cruz Biotechnology, Inc. |

| Boiling Point | Not determined | - |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and acetone | BOC Sciences |

| Density | Not determined | - |

| CAS Number | 10234-99-8 | Santa Cruz Biotechnology, Inc. |

Synthesis of this compound

This compound is typically synthesized through the amidation of stearic acid with allylamine. This reaction can be carried out via several methods, with the most common being direct thermal condensation or through an activated stearic acid derivative.

Direct Amidation Workflow

The following diagram illustrates the general workflow for the direct amidation of stearic acid with allylamine.

Caption: Key reactions involving the allyl group of this compound.

Applications

The unique properties of this compound have led to its use in a variety of applications:

-

Lubricant and Mold Release Agent: The long, waxy stearamide chain provides excellent lubrication properties, making it useful as a slip agent and mold release agent in polymer processing.

-

Polymer Additive: It can be incorporated into polymers to improve their processability and surface properties. For example, it has been used as an additive in thermoplastic compositions.

-

Corrosion Inhibitor: The amide functionality can help it adsorb onto metal surfaces, forming a protective hydrophobic layer that inhibits corrosion.

-

Intermediate in Chemical Synthesis: The reactive allyl group makes it a useful building block for the synthesis of more complex molecules, such as functionalized surfactants and specialty monomers.

Safety and Handling

According to the available safety data sheets, this compound is not classified as a hazardous substance. However, as with any chemical, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

Conclusion

This compound is a versatile molecule with a unique combination of a long hydrophobic chain and a reactive allyl group. This structure gives rise to a range of useful properties, leading to its application as a lubricant, polymer additive, and chemical intermediate. A thorough understanding of its synthesis, reactivity, and physicochemical properties is essential for leveraging its full potential in research and industrial applications.

References

- Google Patents. (n.d.). JP2002235003A - Thermoplastic composition.

A Comprehensive Technical Guide to the Solubility of N-Allylstearamide in Organic Solvents

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of N-Allylstearamide, a long-chain secondary amide of significant interest in various industrial and research applications, including polymer chemistry and drug formulation. Given the general scarcity of public quantitative solubility data for this specific compound, this guide synthesizes foundational principles of chemical solubility with predictive methodologies to offer a robust framework for researchers, scientists, and drug development professionals. We will explore the molecular factors governing the solubility of this compound, present a predicted solubility profile across a spectrum of organic solvents, and provide a detailed, self-validating experimental protocol for precise solubility determination.

Introduction: The Molecular Profile of this compound

This compound (C₂₁H₄₁NO) is a waxy solid characterized by a long C18 saturated alkyl chain (stearamide) and a secondary amide linkage to an allyl group.[1] Its molecular structure is the primary determinant of its physical and chemical properties, most notably its solubility. The molecule possesses both a large, nonpolar "tail" and a polar amide "head" capable of hydrogen bonding. This amphipathic nature suggests a nuanced solubility behavior that is highly dependent on the properties of the solvent.

The key molecular features influencing its solubility are:

-

The Long Alkyl Chain: The 18-carbon chain imparts a significant hydrophobic and nonpolar character to the molecule.

-

The Secondary Amide Group: The -C(O)NH- group is polar and can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen and the nitrogen lone pair).[2][3][4] This capacity for hydrogen bonding leads to strong intermolecular forces between this compound molecules, resulting in a relatively high melting point and a general tendency towards low solubility in many solvents.[5]

Below is a diagram illustrating the key functional regions of the this compound molecule.

Caption: Molecular structure of this compound highlighting its key functional groups.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of predicting solubility.[6] This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its solubility in a given organic solvent will be a function of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of new solute-solvent interactions.

The Role of Hydrogen Bonding

As a secondary amide, this compound can form strong intermolecular hydrogen bonds. This self-association makes its solid-state relatively stable and requires a significant input of energy to overcome.[5] Solvents that can effectively disrupt these hydrogen bonds and form new, energetically favorable interactions with the amide group will be better solvents for this compound.

Hansen Solubility Parameters (HSP): A Predictive Tool

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion): Arising from London dispersion forces.

-

δp (Polar): Arising from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Arising from hydrogen bonding interactions.

Predicted Solubility Profile of this compound

Based on the theoretical principles outlined above, a predicted solubility profile for this compound in a range of common organic solvents is presented in Table 1. It is crucial to note that these are qualitative and predicted values and should be confirmed experimentally for any specific application.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar, Aliphatic | Low | The nonpolar nature of hexane will interact favorably with the stearyl chain, but it cannot effectively solvate the polar amide group. |

| Toluene | Nonpolar, Aromatic | Low to Moderate | The aromatic ring of toluene can have some interaction with the alkyl chain, but it is a poor hydrogen bonding partner for the amide group. |

| Dichloromethane | Polar, Aprotic | Moderate | Dichloromethane's polarity can interact with the amide dipole, but it lacks hydrogen bonding capability. |

| Chloroform | Polar, Aprotic | Moderate to High | Chloroform is a better solvent than dichloromethane due to its ability to act as a weak hydrogen bond donor to the amide's carbonyl oxygen. |

| Diethyl Ether | Polar, Aprotic | Low to Moderate | The ether oxygen can act as a hydrogen bond acceptor, but the overall polarity is low. |

| Ethyl Acetate | Polar, Aprotic | Low to Moderate | The ester group provides some polarity and hydrogen bond accepting capability, but it is not as effective as alcohols. |

| Acetone | Polar, Aprotic | Moderate | The ketone group is a good hydrogen bond acceptor for the amide N-H. |

| Isopropanol | Polar, Protic | Moderate to High | As a protic solvent, isopropanol can act as both a hydrogen bond donor and acceptor, effectively solvating the amide group. The alkyl nature of isopropanol also interacts favorably with the stearyl chain. |

| Ethanol | Polar, Protic | Moderate | Similar to isopropanol, ethanol is a good hydrogen bonding solvent. Its smaller alkyl chain may have slightly less favorable interactions with the stearyl group compared to isopropanol. |

| Methanol | Polar, Protic | Low to Moderate | While an excellent hydrogen bonding solvent, the high polarity of methanol may have unfavorable interactions with the long, nonpolar stearyl chain. |

| Dimethylformamide (DMF) | Polar, Aprotic | High | DMF is an excellent solvent for many amides due to its high polarity and ability to act as a strong hydrogen bond acceptor. |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | High | Similar to DMF, DMSO is a highly polar, aprotic solvent that can effectively solvate the amide group. |

| Water | Polar, Protic | Insoluble | The large, hydrophobic stearyl chain dominates the molecule, making it insoluble in water despite the presence of the polar amide group. |

Experimental Determination of Solubility

The following is a detailed, self-validating protocol for the quantitative determination of this compound solubility in an organic solvent of choice.

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Scintillation vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Workflow for the experimental determination of this compound solubility.

Detailed Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial. The excess solid should be clearly visible.

-

Accurately add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath or incubator set to the desired temperature.

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be performed to confirm the time to reach equilibrium.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw the supernatant into a syringe, avoiding any solid particles.

-

Attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any undissolved micro-particles.

-

-

Sample Analysis:

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-calibrated HPLC or GC method.

-

Analyze the diluted sample to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula: S (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor

-

Causality and Self-Validation in the Experimental Protocol

-

Use of Excess Solid: Ensures that the solution reaches saturation, a fundamental requirement for equilibrium solubility measurement.

-

Constant Temperature: Solubility is temperature-dependent, and maintaining a constant temperature is crucial for reproducible results.

-

Extended Equilibration Time: Allows the system to reach a true thermodynamic equilibrium between the dissolved and undissolved solute.

-

Filtration: Guarantees that only the dissolved solute is being measured, preventing artificially high results from suspended solid particles.

-

Validated Analytical Method: The use of a calibrated HPLC or GC method ensures the accuracy and precision of the concentration measurement.

Applications in Research and Drug Development

A thorough understanding of this compound's solubility is paramount in several fields:

-

Polymer Science: As a monomer or additive, its solubility in reaction solvents will dictate reaction kinetics and product purity.

-

Drug Development: For formulation of poorly soluble active pharmaceutical ingredients (APIs), this compound could be investigated as a potential excipient, such as a lubricant or a component of a lipid-based drug delivery system. Its solubility in various pharmaceutically acceptable solvents is a key parameter for formulation design.

-

Materials Science: this compound can be used as a surface modifier or a component in functional coatings. Its solubility will determine the choice of solvent for deposition and processing.

Conclusion

While quantitative experimental data for the solubility of this compound is not widely published, a strong predictive understanding can be achieved by applying fundamental principles of chemical interactions. The amphipathic nature of the molecule, with its long nonpolar stearyl chain and its polar, hydrogen-bonding secondary amide group, results in a nuanced solubility profile. It is predicted to be most soluble in polar aprotic solvents like DMF and DMSO, and polar protic solvents like isopropanol, while exhibiting low solubility in nonpolar solvents and being practically insoluble in water. For applications requiring precise solubility data, the detailed experimental protocol provided in this guide offers a robust and reliable methodology. This comprehensive understanding of this compound's solubility is essential for its effective application in research, development, and manufacturing.

References

-

ChemBK. N-ALLYL STEARAMIDE - Physico-chemical Properties. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Science Ready. Amides - Organic Chemistry. Available from: [Link]

-

Solubility of Things. Amides: Structure, Properties, and Reactions. Available from: [Link]

-

Chemistry Stack Exchange. Solubility of Amides. Available from: [Link]

-

Principles of Drug Action 1, Spring 2005, Amides. Available from: [Link]

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.

-

Park, K. (n.d.). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Kinam Park. Available from: [Link]

-

UCL Discovery. Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. (2022). Available from: [Link]

- Sanchez-Lengeling, B., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(11), 15857-15865.

-

Supporting Information for Exploiting Hansen Solubility Parameters to Tune Porosity and Function in Conjugated Microporous Polym. Available from: [Link]

-

ResearchGate. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Available from: [Link]

-

NIH. Synthesis and Thermophysical Characterization of Fatty Amides for Thermal Energy Storage. (2019). Available from: [Link]

-

Reddit. How do fats dissolve in organic solvents? (2017). Available from: [Link]

Sources

- 1. This compound | C21H41NO | CID 10711070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scienceready.com.au [scienceready.com.au]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. webhome.auburn.edu [webhome.auburn.edu]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. reddit.com [reddit.com]

- 7. kinampark.com [kinampark.com]

- 8. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method (2008) | Emmanuel Stefanis | 414 Citations [scispace.com]

Spectroscopic data of N-Allylstearamide (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of N-Allylstearamide

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (IUPAC name: N-prop-2-enyloctadecanamide), a molecule of interest in materials science and organic synthesis. As researchers and drug development professionals, a thorough understanding of a molecule's structural identity is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization, providing an unambiguous structural fingerprint. This document moves beyond a simple presentation of data, offering insights into the causal relationships between molecular structure and spectral output, thereby establishing a self-validating framework for analysis.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₂₁H₄₁NO and a monoisotopic mass of approximately 323.32 Da.[1] Its structure is defined by three key regions, each producing distinct spectroscopic signals:

-

The Stearoyl Tail: A long, saturated C17 aliphatic chain.

-

The Amide Linkage: A secondary amide group (-C(O)NH-).

-

The Allyl Group: A terminal alkene functionality (-CH₂-CH=CH₂).

The interplay of these groups dictates the molecule's chemical properties and is clearly resolved using a combination of spectroscopic methods.

Sources

An In-depth Technical Guide to the Reactivity of the Allyl Group in N-Allylstearamide

Executive Summary

N-Allylstearamide is a long-chain fatty amide distinguished by the presence of a terminal allyl group. This functional moiety serves as a highly versatile chemical handle, enabling a wide array of covalent modifications. The reactivity of this group is governed by two principal features: the nucleophilic carbon-carbon double bond and the adjacent, uniquely reactive allylic C-H bonds. This guide provides a comprehensive exploration of the key transformations involving the allyl group of this compound, offering mechanistic insights, field-proven experimental protocols, and an authoritative grounding in the relevant chemical principles. We will delve into radical-mediated processes, such as the highly efficient thiol-ene "click" reaction and polymerization, as well as addition reactions including epoxidation and hydroformylation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the chemical potential of this compound in material science, bioconjugation, and synthetic chemistry.

The Structural and Reactive Landscape of this compound

This compound, with the chemical formula C₂₁H₄₁NO, integrates a saturated C18 stearic acid backbone with a terminal N-allyl group via a stable amide linkage.[1] This bifunctional architecture—a hydrophobic aliphatic chain and a reactive alkene—makes it a valuable surfactant, monomer, and synthetic intermediate. The core of its synthetic utility lies in the allyl group (−CH₂−CH=CH₂).

The reactivity of the allyl group is twofold:

-

The π-Bond: The carbon-carbon double bond is an electron-rich site, susceptible to electrophilic attack and various addition reactions.[2]

-

The Allylic Position: The C−H bonds on the methylene carbon adjacent to the double bond are approximately 15% weaker than typical sp³ C−H bonds.[3] This facilitates reactions involving radical intermediates, as the resulting allyl radical is resonance-stabilized.

This guide will systematically explore the practical applications of this dual reactivity.

Caption: Structure of this compound highlighting its reactive sites.

Radical-Mediated Transformations

The ability to form a stable resonance-delocalized radical makes the allyl group particularly amenable to radical reactions.[4] This pathway is central to some of the most robust modifications of this compound.

2.1 Thiol-Ene "Click" Reaction: A Paradigm of Efficiency

The thiol-ene reaction is a powerful method for forming carbon-sulfur bonds through the addition of a thiol (R-SH) to an alkene.[5] When initiated by radicals, this reaction exhibits the hallmarks of "click chemistry": it is high-yielding, rapid, stereoselective, and tolerant of a wide range of functional groups.[6]

Causality Behind the Method: The radical-mediated mechanism proceeds via an anti-Markovnikov addition, meaning the thiol's sulfur atom attaches to the terminal carbon of the allyl group.[5][6] This regioselectivity is driven by the formation of the more stable secondary carbon-centered radical intermediate during the propagation step. The reaction can be initiated by UV light (with a photoinitiator) or heat (with a thermal initiator like AIBN), offering excellent spatial and temporal control.[7]

This protocol describes the addition of 1-dodecanethiol to this compound to form a thioether conjugate.

-

Reagent Preparation: In a quartz reaction vessel, dissolve this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF) to a final concentration of 0.1 M.

-

Addition of Reactants: Add 1-dodecanethiol (1.1 equiv.) to the solution. Subsequently, add the photoinitiator, 2,2-dimethoxy-2-phenylacetophenone (DMPA), to a final concentration of 1 mol%.

-

Inerting the System: Seal the vessel with a rubber septum and purge with argon or nitrogen for 15-20 minutes to remove oxygen, which can quench the radical reaction.

-

Initiation: Place the reaction vessel under a long-wave UV lamp (e.g., 365 nm). Stir the reaction mixture continuously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy, observing the disappearance of the vinyl proton signals of the allyl group. The reaction is typically complete within 5-30 minutes.

-

Workup and Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the resulting thioether product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Caption: Experimental workflow for the photoinitiated thiol-ene reaction.

2.2 Radical Polymerization and Crosslinking

The allyl group of this compound can participate in radical polymerization, although it is known to be less reactive than monomers like styrene or acrylates due to degradative chain transfer. However, under suitable conditions, it can be homopolymerized or copolymerized. A study by Jordan and Wrigley demonstrated the homopolymerization of this compound using benzoyl peroxide as a thermal initiator, leading to waxy compositions.[8] This reactivity is crucial for creating crosslinked polymer networks or for grafting this compound onto polymer backbones to impart hydrophobicity and other desirable properties.

Addition Reactions Across the Carbon-Carbon Double Bond

The electron-rich π-system of the allyl group is a prime target for electrophilic addition reactions, which break the π-bond to form two new sigma bonds.[9]

3.1 Epoxidation

Epoxidation involves the conversion of the alkene into an epoxide (an oxirane ring) using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[10] This three-membered ring is a highly valuable synthetic intermediate due to the ring strain, which makes it susceptible to nucleophilic ring-opening reactions. This two-step sequence (epoxidation followed by ring-opening) allows for the introduction of a wide variety of functional groups in an anti-dihydroxylation pattern.[10]

Causality Behind the Method: The reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond.[10] The stereochemistry of the starting alkene is retained in the epoxide product. The resulting epoxide on this compound can be opened by nucleophiles (e.g., water, amines, thiols) under acidic or basic conditions to yield functionalized diol derivatives.

-

Reagent Preparation: Dissolve this compound (1.0 equiv.) in a chlorinated solvent like dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Addition of Oxidant: Add m-CPBA (1.2 equiv., typically 70-77% purity) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the consumption of the starting material by TLC. A stain (e.g., potassium permanganate) that visualizes alkenes can be useful.

-

Quenching and Workup: Upon completion, quench the excess peroxy acid by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃). Stir for 20 minutes. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid, and finally with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude epoxide product can be purified by flash column chromatography if necessary.

Caption: Simplified mechanism for the epoxidation of this compound.

3.2 Asymmetric Hydroformylation

Hydroformylation is a powerful atom-efficient process that introduces a formyl group (-CHO) and a hydrogen atom across the double bond, typically using a rhodium or cobalt catalyst under syngas (CO/H₂) pressure.[11][12] For allylic substrates like this compound, this reaction can be challenging due to potential double bond migration. However, with appropriate chiral ligands, asymmetric hydroformylation can be achieved, yielding chiral β²-amino aldehydes.[11] These aldehydes are valuable building blocks in pharmaceutical and natural product synthesis. The use of specific chiral diazaphospholane ligands with rhodium catalysts has shown promise in achieving high regioselectivity and enantioselectivity.[12]

Summary of Key Reactions

The versatility of the allyl group in this compound allows for a diverse range of chemical modifications, each providing a unique functional outcome.

| Reaction Type | Reagents & Conditions | Product Functional Group | Key Features |

| Thiol-Ene Addition | R-SH, Photo/Thermal Initiator | Thioether | Anti-Markovnikov, "Click" reaction, High efficiency[5][6] |

| Radical Polymerization | Benzoyl Peroxide, Heat | Poly(this compound) | Forms polymeric chains or crosslinks[8] |

| Allylic Bromination | N-Bromosuccinimide (NBS), Light/Heat | Allylic Bromide | Selective substitution at the allylic position[13] |

| Epoxidation | m-CPBA, DCM | Epoxide | Creates a reactive three-membered ring for further chemistry[10][14] |

| Hydroformylation | CO/H₂, Rh Catalyst (e.g., Rh-yanphos) | Aldehyde | Atom-economical C-C bond formation; can be asymmetric[11] |

Conclusion

This compound is far more than a simple fatty amide; it is a synthetically enabling platform molecule. The strategic placement of the allyl group provides a gateway to a rich variety of chemical transformations. From the robust and orthogonal nature of the thiol-ene reaction to the creation of chiral centers via asymmetric catalysis, the reactivity of this terminal alkene can be precisely controlled and leveraged. For researchers in materials science, polymer chemistry, and drug development, a thorough understanding of these reaction pathways is essential for designing novel functional molecules, advanced materials, and complex molecular architectures.

References

- Rhodium-Catalyzed Asymmetric Hydroformyl

-

Enantioselective Hydroformylation of N-Vinyl Carboxamides, Allyl Carbamates and Allyl Ethers Using Chiral Diazaphospholane Ligands. PMC - NIH. [Link]

-

Thiol-ene reaction. Wikipedia. [Link]

-

An Efficient Amide-Aldehyde-Alkene Condensation: Synthesis for the N-Allyl Amides. Wiley Online Library. [Link]

-

Allyl group. Wikipedia. [Link]

-

Experimental and theoretical studies of selective thiol-ene and thiol-yne click reactions involving N-substituted maleimides. PubMed. [Link]

-

Effect of allylic groups on S(N)2 reactivity. PubMed. [Link]

-

NMR studies on epoxidations of allenamides. Evidence for formation of nitrogen-substituted allene oxide and spiro-epoxide via trapping experiments. PubMed. [Link]

-

A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. MDPI. [Link]

-

Wax compositions from N‐allylstearamide and N‐allyl hydrogenated tallow amides, by reaction with benzoyl peroxide. Journal of the American Oil Chemists' Society. [Link]

-

Two examples of thiol-ene coupling applied to allylamine... ResearchGate. [Link]

-

Radical Reactions. Chemistry LibreTexts. [Link]

-

Coupling an allyl group with substituted partners: Reactions were... ResearchGate. [Link]

-

Allyl Compounds. YouTube. [Link]

-

This compound. PubChem - NIH. [Link]

-

Reactions of Allyl System. KPU Pressbooks. [Link]

-

Addition Reactions. YouTube. [Link]

-

Epoxidation, Anti-Dihydroxylation, and Syn-Dihydroxylation of Alkenes. YouTube. [Link]

-

An introduction to radical reactions - the synthesis of alkyl halides and allylic halides. YouTube. [Link]

-

Radical Reactions (Live Recording) Organic Chemistry Review & Practice Session. YouTube. [Link]

-

The Synthesis of N-(1-Allyl-3-Butenyl)-N-Aryl Amines by Addition of Organosamarium Reagents to Formanilides. ResearchGate. [Link]

-

Synthesis of S-Allylic Sulfinamides by the Catalytic Nucleophilic Allylation of N-Sulfinylamines. ResearchGate. [Link]

-

Addition reactions organic chemistry alkenes and alkynes. YouTube. [Link]

-

Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). Master Organic Chemistry. [Link]

-

Addition Reactions with Alkenes // HSC Chemistry. YouTube. [Link]

Sources

- 1. This compound | C21H41NO | CID 10711070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Allyl group - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. sci-hub.box [sci-hub.box]

- 12. Enantioselective Hydroformylation of N-Vinyl Carboxamides, Allyl Carbamates and Allyl Ethers Using Chiral Diazaphospholane Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3.2 Reactions of Allyl System – Organic Chemistry II [kpu.pressbooks.pub]

- 14. NMR studies on epoxidations of allenamides. Evidence for formation of nitrogen-substituted allene oxide and spiro-epoxide via trapping experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Allylstearamide in Polymer Science: A Technical Guide to Potential Applications

This technical guide provides an in-depth exploration of the potential applications of N-Allylstearamide in the field of polymer science. By leveraging its unique bifunctional nature—a reactive allyl group for polymerization and a long stearamide chain for modifying surface and bulk properties—this compound emerges as a versatile molecule with significant promise for researchers, scientists, and professionals in drug development and advanced materials. This document will delve into the synthesis, polymerization characteristics, and prospective uses of this compound, offering both theoretical insights and practical, actionable protocols.

The Molecular Architecture of this compound: A Gateway to Functionality

This compound, with the chemical formula C₂₁H₄₁NO, is an amide monomer characterized by a terminal allyl group (CH₂=CH-CH₂-) covalently bonded to the nitrogen atom of a stearamide moiety.[1] This structure is fundamental to its utility in polymer science. The allyl group provides a site for radical polymerization, allowing it to be incorporated into polymer chains. The long, saturated C18 stearamide tail, on the other hand, imparts hydrophobicity, lubricity, and surface-active properties.

The synthesis of this compound is typically achieved through the reaction of stearoyl chloride with allylamine. This straightforward amidation reaction is efficient and allows for the production of a high-purity monomer essential for controlled polymerization processes.

Polymerization and Copolymerization: Integrating this compound into Macromolecular Structures

The presence of the allyl group enables this compound to undergo polymerization. Historical studies have demonstrated the homopolymerization of this compound, although, like many allyl monomers, it may exhibit slower polymerization kinetics and result in polymers of relatively low molecular weight due to degradative chain transfer.[2]

The true potential of this compound is more likely to be realized in copolymerization with other vinyl monomers. By incorporating this compound into copolymers, one can precisely tailor the properties of the final material. For instance, copolymerization with monomers like acrylates, styrenes, or vinyl acetate could yield polymers with a unique combination of properties.

Conceptual Experimental Protocol: Free Radical Copolymerization of this compound and Methyl Methacrylate

This protocol outlines a general procedure for the free-radical copolymerization of this compound with methyl methacrylate (MMA) to produce a copolymer with modified surface properties.

Materials:

-

This compound

-

Methyl methacrylate (MMA), inhibitor removed

-

Azobisisobutyronitrile (AIBN) as a radical initiator

-

Toluene, anhydrous

-

Methanol for precipitation

Procedure:

-

In a reaction flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve desired molar ratios of this compound and MMA in anhydrous toluene.

-

Deoxygenate the solution by bubbling with dry nitrogen for 30 minutes.

-

Add AIBN (typically 0.1-1.0 mol% with respect to the total monomer concentration).

-

Heat the reaction mixture to 60-80 °C under a nitrogen atmosphere and maintain stirring for a specified reaction time (e.g., 6-24 hours).

-

Monitor the reaction progress by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy (disappearance of the C=C stretching vibration) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Upon completion, cool the reaction mixture to room temperature.

-

Precipitate the copolymer by slowly adding the reaction solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.

-

Filter the precipitated polymer, wash with fresh non-solvent, and dry under vacuum at a moderate temperature.

Characterization:

-

¹H NMR and ¹³C NMR: To confirm the incorporation of both monomers into the copolymer chain and to determine the copolymer composition.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index) of the copolymer.

-

Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the copolymer.

Potential Applications in Polymer Science

The unique molecular structure of this compound opens up a wide range of potential applications in polymer science, from modifying bulk properties to engineering sophisticated surfaces.

Internal Lubricant and Processing Aid

The long, waxy stearamide chain of this compound is analogous to that of well-known polymer additives like stearamide and oleamide, which function as slip agents and lubricants.[3][4][5] When copolymerized into a polymer backbone, the this compound units can act as internal lubricants. This can reduce melt viscosity and improve processability during extrusion and molding operations.

Causality: The stearamide side chains can reduce intermolecular friction between polymer chains in the melt, leading to easier flow. This is in contrast to external lubricants which migrate to the surface.

Surface Modification: Engineering Hydrophobicity and Slip Properties

When incorporated into a polymer, the stearamide chains have a tendency to migrate to the surface, creating a low-energy, hydrophobic surface. This can be highly beneficial for applications requiring reduced friction and water repellency.

Mechanism of Action: The thermodynamic incompatibility of the non-polar stearamide chains with a more polar polymer backbone drives their migration to the polymer-air interface. This forms a lubricating layer that lowers the coefficient of friction.[4]

Table 1: Comparison of Potential Surface Properties Modified by this compound Incorporation

| Property | Effect of this compound | Underlying Mechanism | Potential Application |

| Coefficient of Friction | Reduction | Surface migration of stearamide chains creating a lubricating layer. | Low-friction films, self-lubricating parts. |

| Wettability | Increased Hydrophobicity | Low surface energy presented by the stearamide chains at the interface. | Water-repellent coatings, moisture-resistant materials. |

| Anti-blocking | Improved | Reduced adhesion between polymer surfaces. | Plastic films and bags. |

Reactive Compatibilizer for Polymer Blends and Composites

The dual functionality of this compound makes it a candidate for a reactive compatibilizer. The stearamide tail can interact favorably with non-polar polymers, while the allyl group can be polymerized or grafted onto another polymer phase, creating a covalent link across the interface. This can improve the morphology and mechanical properties of immiscible polymer blends and composites.

Crosslinking and Network Formation

While the allyl group is less reactive than, for example, an acrylate group, it can still participate in crosslinking reactions. This can be achieved through various mechanisms, including free-radical crosslinking or thiol-ene click chemistry.[6] The incorporation of this compound into a polymer provides pendant allyl groups that can be later crosslinked to form a network structure, enhancing the material's thermal stability and mechanical strength.

Experimental Workflow: Thiol-Ene Crosslinking of an this compound-Containing Copolymer

This diagram illustrates the post-polymerization modification of a copolymer containing this compound units with a dithiol crosslinker.

Caption: Workflow for creating a crosslinked network using an this compound copolymer.

Applications in Coatings and Adhesives

In the formulation of coatings and adhesives, this compound can offer several advantages.[7][8] Its hydrophobic nature can enhance the water resistance of coatings. In adhesives, it can act as a reactive additive that improves adhesion to non-polar substrates and provides a degree of flexibility to the cured adhesive.

Logical Relationship: this compound in Coating Formulations

This diagram shows how the properties of this compound contribute to enhanced coating performance.

Sources

- 1. This compound | C21H41NO | CID 10711070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2017erp.com [2017erp.com]

- 4. cargill.com [cargill.com]

- 5. additivesforpolymer.com [additivesforpolymer.com]

- 6. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. us.mitsubishi-chemical.com [us.mitsubishi-chemical.com]

- 8. Allnex | Global Leader In Coating Resins & Additives - allnex [allnex.com]

Methodological & Application

Application Notes and Protocols for the Polymerization of N-Allylstearamide

Introduction: Harnessing the Potential of Long-Chain Functionalized Polymers

N-Allylstearamide is a unique monomer that combines a polymerizable allyl group with a long, hydrophobic stearamide tail. The resultant polymer, poly(this compound), possesses a fascinating amphiphilic nature, making it a candidate for a variety of specialized applications. These include its use as a wax additive, a surface modifier to impart hydrophobicity, and a component in drug delivery systems where the long alkyl chains can form hydrophobic microdomains.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characterization of poly(this compound) via free-radical polymerization.

Expertise & Experience: Navigating the Nuances of Allyl Polymerization

The polymerization of allyl monomers, including this compound, presents a significant challenge not typically encountered with more reactive vinyl monomers like styrenes and acrylates. This challenge is primarily due to a process known as degradative chain transfer .[2] In this process, a growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This terminates the growing chain and creates a resonance-stabilized allylic radical. This new radical is significantly less reactive and less likely to initiate a new polymer chain, leading to a drastic reduction in the overall rate of polymerization and resulting in polymers with low molecular weights.[2][3]

Understanding and mitigating this side reaction is key to successfully synthesizing poly(this compound). The protocol outlined below is designed to favor the polymerization process over degradative chain transfer. For researchers seeking higher molecular weights and more controlled polymer architectures, advanced techniques such as controlled radical polymerization (CRP) could be explored, although they are beyond the scope of this standard protocol.

Experimental Workflow Overview

The synthesis of poly(this compound) can be broken down into two main stages: the synthesis of the this compound monomer and its subsequent polymerization.

Caption: Overall workflow for the synthesis of poly(this compound).

Part 1: Synthesis of this compound Monomer

A detailed protocol for the synthesis of the this compound monomer is essential for a comprehensive workflow.

Materials:

-

Stearoyl chloride

-

Allylamine

-

Sodium hydroxide (NaOH)

-

Toluene

-

Acetone

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

Protocol:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser, dissolve stearoyl chloride in toluene.

-

Amine Addition: In a separate beaker, prepare a solution of allylamine and sodium hydroxide in deionized water.

-

Schotten-Baumann Reaction: Cool the stearoyl chloride solution in an ice bath. Slowly add the aqueous allylamine/NaOH solution from the dropping funnel to the stirred toluene solution. Maintain the temperature below 10°C during the addition.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene using a rotary evaporator.

-

Purification: Recrystallize the crude product from a suitable solvent such as acetone or ethanol to obtain pure this compound monomer.

Part 2: Free-Radical Polymerization of this compound

This protocol is adapted from the established method for the homopolymerization of this compound.

Materials:

-

This compound (synthesized as above)

-

Benzoyl peroxide (BPO) or another suitable free-radical initiator

-

Anhydrous toluene (or other high-boiling aromatic solvent)

-

Methanol

-

Nitrogen or Argon gas supply

Equipment:

-

Schlenk flask or a round-bottom flask with a sidearm

-

Magnetic stirrer with heating mantle

-

Condenser

-

Inert gas manifold (Schlenk line)

-

Cannula or syringe for solvent transfer

Protocol:

-